molecular formula C22H16ClN3O3 B14980973 2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B14980973
M. Wt: 405.8 g/mol
InChI Key: HTFSAZSTDDVUIC-UHFFFAOYSA-N
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Description

2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a phenoxy group linked to an N-phenylacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under acidic conditions.

    Coupling with Chlorophenyl Group: The chlorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.

    Formation of the Phenoxy Group: The phenoxy group is typically introduced through a nucleophilic substitution reaction.

    Linking to N-phenylacetamide: The final step involves coupling the phenoxy intermediate with N-phenylacetamide using reagents like dichloromethane and lutidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane, with bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide Derivatives: Compounds with similar structures but different substituents on the phenoxy or acetamide groups.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring but with different functional groups attached.

Uniqueness

The uniqueness of 2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

2-[2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C22H16ClN3O3/c23-16-8-6-7-15(13-16)22-25-21(26-29-22)18-11-4-5-12-19(18)28-14-20(27)24-17-9-2-1-3-10-17/h1-13H,14H2,(H,24,27)

InChI Key

HTFSAZSTDDVUIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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